

Spectroscopic Data for 4-Isopropylcinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name:	3-(4-Propan-2-ylphenyl)prop-2-enoic acid
CAS No.:	116373-36-5
Cat. No.:	B043905

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Executive Summary

4-Isopropylcinnamic acid (CAS: 3368-21-6), also known as p-isopropylcinnamic acid, is a critical phenylpropanoid intermediate used in the synthesis of pharmaceuticals, including selective kappa-opioid receptor ligands and metabolic probes for cytochrome P450 enzymes (e.g., CYP199A4).[1][2][3] Its structural integrity—defined by the trans-alkene geometry and the para-isopropyl substitution—is pivotal for its biological activity and utility as a chemical building block.

This guide provides a rigorous spectroscopic profile of 4-isopropylcinnamic acid, synthesizing experimental data with mechanistic interpretation. It is designed for researchers requiring precise characterization standards for quality control and structural validation.

Chemical Identity & Physical Properties[4][5][6][7][8][9][10]

Before spectroscopic analysis, the compound must meet baseline physical specifications.

Property	Specification	Notes
IUPAC Name	(2E)-3-(4-propan-2-ylphenyl)prop-2-enoic acid	Trans isomer is thermodynamically favored.
Molecular Formula	C ₁₂ H ₁₄ O ₂	
Molecular Weight	190.24 g/mol	Monoisotopic Mass: 190.0994 Da
Melting Point	157 – 161 °C	Sharp melting range indicates high purity.
Solubility	DMSO, Methanol, Ethanol	Sparingly soluble in water; soluble in alkaline solutions.
Appearance	White to off-white crystalline powder	

Synthesis & Sample Preparation

To ensure spectroscopic data reflects the intrinsic properties of the analyte rather than impurities, a standardized synthesis and purification protocol is recommended. The Knoevenagel Condensation is preferred over the Perkin reaction for this substrate due to milder conditions and higher yields.

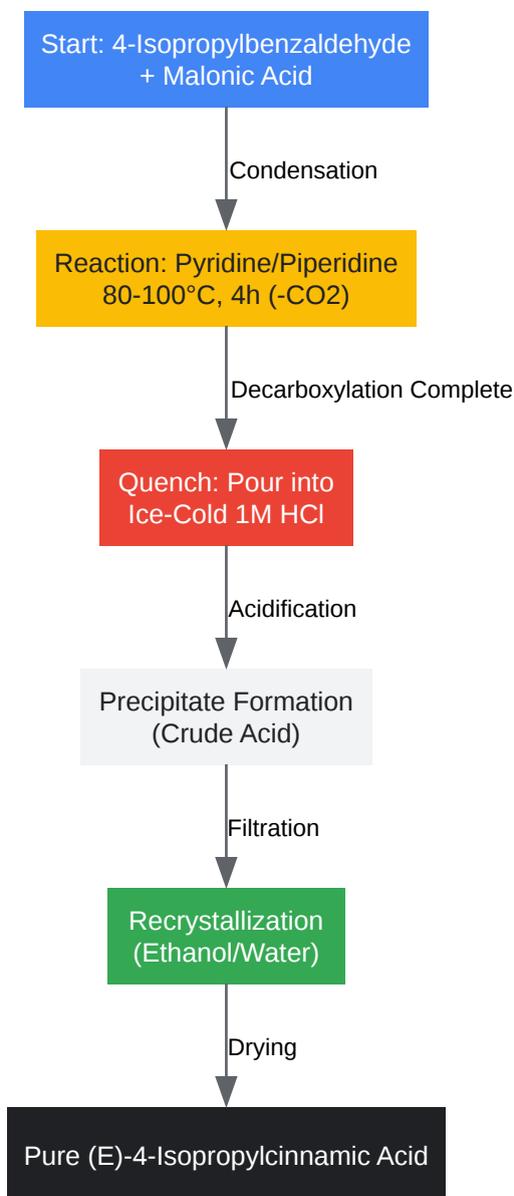
Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of high-purity (E)-4-isopropylcinnamic acid.

- Reagents: Combine 4-isopropylbenzaldehyde (10 mmol), malonic acid (12 mmol), and pyridine (20 mL) in a round-bottom flask.
- Catalysis: Add piperidine (0.5 mL) as a catalyst.
- Reaction: Heat the mixture to 80–100 °C for 2–4 hours until CO₂ evolution ceases.
- Work-up: Pour the reaction mixture into ice-cold HCl (1 M, 100 mL) to precipitate the crude acid.

- Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (1:1).
- Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Workflow Visualization



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Figure 1: Step-by-step Knoevenagel condensation workflow for isolating high-purity 4-isopropylcinnamic acid.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the trans geometry and the para-substitution pattern.

Solvent: DMSO-d₆ (Recommended for solubility and preventing carboxyl proton exchange).

¹H NMR Data (400 MHz, DMSO-d₆)

Shift (δ , ppm)	Multiplicity	Integration	Assignment	Structural Insight
12.35	Broad Singlet	1H	-COOH	Carboxylic acid proton; exchangeable with D ₂ O.
7.58	Doublet (J = 16.0 Hz)	1H	=CH-Ar (β)	Large coupling constant (J~16Hz) confirms trans (E) geometry.
7.62	Doublet (J = 8.2 Hz)	2H	Ar-H (ortho to alkene)	Part of AA'BB' system; deshielded by conjugation.
7.30	Doublet (J = 8.2 Hz)	2H	Ar-H (ortho to alkyl)	Part of AA'BB' system; shielded relative to H-2,6.
6.48	Doublet (J = 16.0 Hz)	1H	=CH-COOH (α)	Upfield vinyl proton due to conjugation with carbonyl.
2.92	Septet (J = 6.9 Hz)	1H	-CH(CH ₃) ₂	Methine proton of the isopropyl group.
1.21	Doublet (J = 6.9 Hz)	6H	-CH(CH ₃) ₂	Methyl protons of the isopropyl group.

¹³C NMR Data (100 MHz, DMSO-d₆)

- Carbonyl (C=O): ~168.0 ppm[4][5]

- Alkene (β -C): ~ 144.0 ppm (Deshielded by aromatic ring)
- Alkene (α -C): ~ 119.0 ppm
- Aromatic Quaternary (Ipso-alkene): ~ 132.0 ppm
- Aromatic Quaternary (Ipso-alkyl): ~ 151.0 ppm
- Aromatic CH: ~ 128.5 ppm, ~ 127.0 ppm
- Isopropyl Methine: ~ 33.5 ppm
- Isopropyl Methyl: ~ 23.5 ppm

B. Infrared (IR) Spectroscopy

IR analysis provides a rapid "fingerprint" verification of functional groups.[\[4\]](#)[\[5\]](#)

Wavenumber (cm^{-1})	Vibration Mode	Functional Group
2500 – 3300	O–H Stretch (Broad)	Carboxylic Acid (H-bonded dimer)
2960, 2870	C–H Stretch	Aliphatic (Isopropyl group)
1680 – 1690	C=O Stretch	Conjugated Carboxylic Acid
1625	C=C Stretch	Alkene (Conjugated with aromatic ring)
1510, 1600	C=C Ring Stretch	Aromatic Skeleton
1385, 1365	C–H Bend (Gem-dimethyl)	Isopropyl "Doublet" (Diagnostic)
980	=C–H Bend (Out-of-plane)	Trans-alkene geometry

C. Mass Spectrometry (MS)

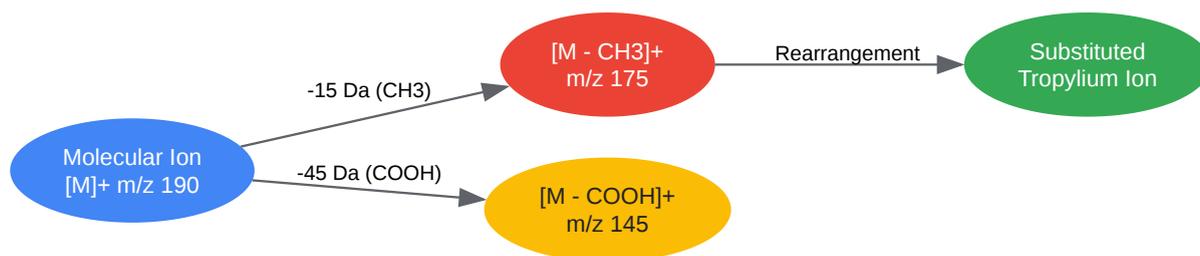
Mass spectrometry confirms the molecular weight and provides structural evidence through specific fragmentation pathways.[\[6\]](#)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative Mode for $[M-H]^-$).

Fragmentation Logic (EI)

- Molecular Ion (M^+):m/z 190 (Base peak or high intensity).
- Loss of Methyl ($M - 15$):m/z 175. Cleavage of a methyl group from the isopropyl moiety. This is a characteristic benzylic-like cleavage stabilized by the aromatic ring.
- Loss of COOH/Formyl ($M - 45$):m/z 145. Decarboxylation typical of cinnamic acids.
- Tropylium Formation:m/z 117/115. Rearrangement of the aromatic core after losing side chains.

Fragmentation Pathway Diagram



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Figure 2: Proposed EI-MS fragmentation pathway for 4-isopropylcinnamic acid.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three primary impurities must be monitored:

- 4-Isopropylbenzaldehyde: Starting material.
 - Detection: 1H NMR singlet at ~ 10.0 ppm (aldehyde proton).
- Cis-Isomer ((Z)-4-isopropylcinnamic acid): Synthetic byproduct.
 - Detection: 1H NMR doublet with $J \approx 12$ Hz (vs. 16 Hz for trans).

- Malonic Acid derivatives: Incomplete decarboxylation.
 - Detection: Extra aliphatic peaks in NMR or broad melting range.

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- [6. 1-Iodo-4-isopropylbenzene | 17356-09-1 | Benchchem \[benchchem.com\]](#)
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